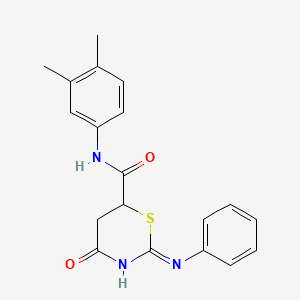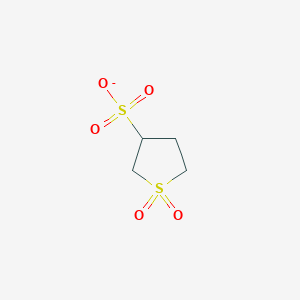![molecular formula C19H21N3O2 B11612688 N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B11612688.png)
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,3-dimethylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,3-dimethylphenoxy)acetamide is a synthetic organic compound characterized by the presence of a benzimidazole moiety linked to an acetamide group through an ethyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,3-dimethylphenoxy)acetamide typically involves the following steps:
Formation of Benzimidazole Intermediate: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Alkylation: The benzimidazole intermediate is then alkylated using an appropriate alkyl halide, such as 2-bromoethylamine, to introduce the ethyl chain.
Acylation: The final step involves the acylation of the alkylated benzimidazole with 2-(2,3-dimethylphenoxy)acetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,3-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using strong oxidizing agents.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic reagents like bromine or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of benzimidazole N-oxide.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of substituents like halogens or nitro groups on the aromatic ring.
Wissenschaftliche Forschungsanwendungen
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,3-dimethylphenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,3-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, resulting in the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-methylphenoxy)acetamide
- N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,6-dimethylphenoxy)acetamide
- N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-chlorophenoxy)acetamide
Uniqueness
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,3-dimethylphenoxy)acetamide is unique due to the specific substitution pattern on the phenoxy ring, which can influence its chemical reactivity and biological activity. The presence of the 2,3-dimethyl groups may enhance its binding affinity to certain molecular targets, making it a compound of interest for further research and development.
Eigenschaften
Molekularformel |
C19H21N3O2 |
|---|---|
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,3-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C19H21N3O2/c1-13-6-5-9-17(14(13)2)24-12-19(23)20-11-10-18-21-15-7-3-4-8-16(15)22-18/h3-9H,10-12H2,1-2H3,(H,20,23)(H,21,22) |
InChI-Schlüssel |
WXCHIHAITVBCOI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)OCC(=O)NCCC2=NC3=CC=CC=C3N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(7Z)-7-(3,4-dimethoxybenzylidene)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11612608.png)
![Ethyl 4-[(3-methoxyphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11612609.png)
![N'-[(E)-(2-fluorophenyl)methylidene]-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide](/img/structure/B11612617.png)
![methyl 4-[3-chloro-4-(prop-2-yn-1-yloxy)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11612622.png)

![6-(5-Bromothiophen-2-yl)-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11612633.png)
![6-[(4-bromo-2,3-dimethylphenyl)amino]-2-(2-hydroxyethyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11612634.png)
![2-[7-Acetyl-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-bromo-6-ethoxyphenyl acetate](/img/structure/B11612636.png)
![2-[(E)-2-(1,2-dimethyl-1H-indol-3-yl)ethenyl]-6-iodo-3-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11612653.png)
![N-cyclohexyl-7-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11612660.png)
![ethyl 6-methyl-4-[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11612676.png)
![N-(3-bromophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B11612679.png)

